![molecular formula C15H18N2O2 B12571332 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one CAS No. 190328-45-1](/img/structure/B12571332.png)
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a pyrrolidin-2-one moiety attached to an indole ring, which is further substituted with a methoxy group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate. The pyrrolidin-2-one moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by methylation and cyclization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like methanol and catalysts such as methanesulfonic acid are commonly used in these processes .
化学反応の分析
Types of Reactions
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
科学的研究の応用
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy group can enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
Serotonin: 5-Hydroxytryptamine, another indole derivative involved in neurotransmission.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Uniqueness
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is unique due to its combination of the indole and pyrrolidin-2-one moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
190328-45-1 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(9-12)11(10-16-14)6-8-17-7-2-3-15(17)18/h4-5,9-10,16H,2-3,6-8H2,1H3 |
InChIキー |
MEZYFVJATJMAJE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
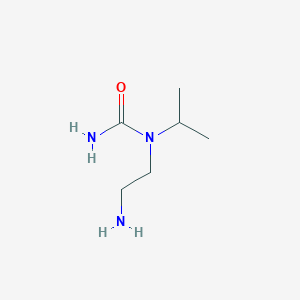
![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
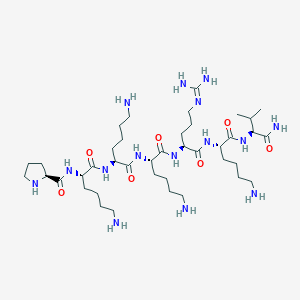
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
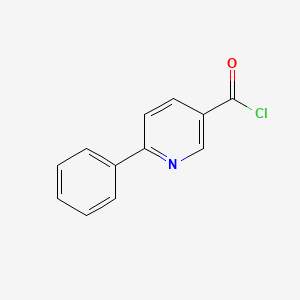
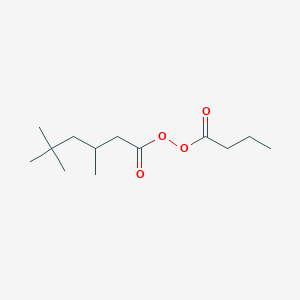

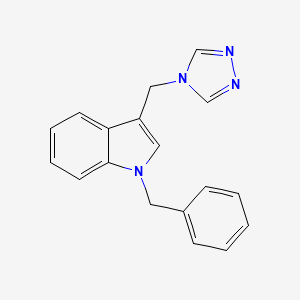

![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
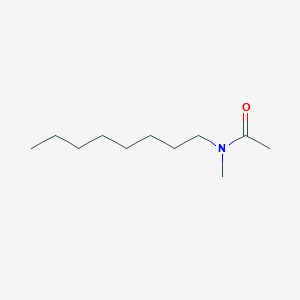
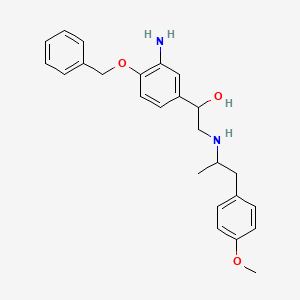
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
